
1,1,3,3-Tetrakis(4-methylphenyl)-1,3-disiletane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,3,3-Tetrakis(4-methylphenyl)-1,3-disiletane is a unique organosilicon compound characterized by the presence of silicon atoms bonded to aromatic rings
Méthodes De Préparation
The synthesis of 1,1,3,3-Tetrakis(4-methylphenyl)-1,3-disiletane typically involves the reaction of dichlorodiphenylsilane with sodium to form the desired product. This reaction is carried out under controlled conditions to ensure the formation of the correct isomer. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1,1,3,3-Tetrakis(4-methylphenyl)-1,3-disiletane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: This compound can undergo substitution reactions where one or more of the aromatic hydrogen atoms are replaced by other functional groups. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
Applications De Recherche Scientifique
1,1,3,3-Tetrakis(4-methylphenyl)-1,3-disiletane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds. Its unique structure makes it a valuable building block for designing new materials.
Biology: Research is ongoing to explore its potential as a biocompatible material for medical applications, such as drug delivery systems.
Medicine: Its potential use in developing new pharmaceuticals is being investigated, particularly in the area of silicon-based drugs.
Industry: This compound is used in the production of advanced materials, including semiconductors and optoelectronic devices, due to its unique electronic properties.
Mécanisme D'action
The mechanism by which 1,1,3,3-Tetrakis(4-methylphenyl)-1,3-disiletane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The silicon atoms in the compound can form stable bonds with various biological molecules, influencing their activity and function. The pathways involved in these interactions are complex and depend on the specific application and context.
Comparaison Avec Des Composés Similaires
1,1,3,3-Tetrakis(4-methylphenyl)-1,3-disiletane can be compared to other oligosilanes, such as:
1,1,2,2-Tetrakis(trimethylsilyl)disilane: This compound has a similar structure but different substituents, leading to variations in chemical reactivity and applications.
1,1,3,3-Tetrakis(trimethylsilyl)cyclohexasilane: Another related compound with a cyclic structure, which affects its physical and chemical properties.
The uniqueness of this compound lies in its specific arrangement of silicon and aromatic groups, which imparts distinct electronic and steric characteristics.
Propriétés
Numéro CAS |
170473-76-4 |
|---|---|
Formule moléculaire |
C30H32Si2 |
Poids moléculaire |
448.7 g/mol |
Nom IUPAC |
1,1,3,3-tetrakis(4-methylphenyl)-1,3-disiletane |
InChI |
InChI=1S/C30H32Si2/c1-23-5-13-27(14-6-23)31(28-15-7-24(2)8-16-28)21-32(22-31,29-17-9-25(3)10-18-29)30-19-11-26(4)12-20-30/h5-20H,21-22H2,1-4H3 |
Clé InChI |
WGEDXFRCCKSZPU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)[Si]2(C[Si](C2)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)C)C5=CC=C(C=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


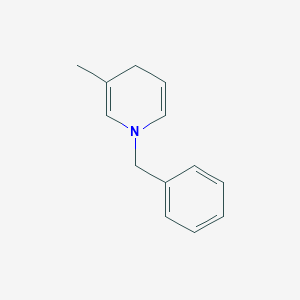
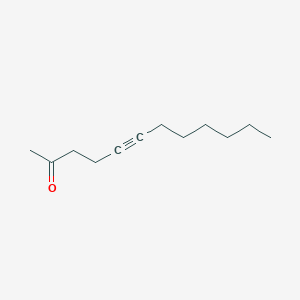
![7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14265398.png)
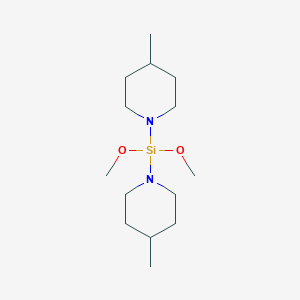
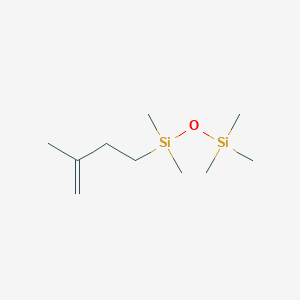

silane](/img/structure/B14265414.png)
![1,4-Bis[(trimethylsilyl)methyl]piperazine-2,5-dione](/img/structure/B14265432.png)
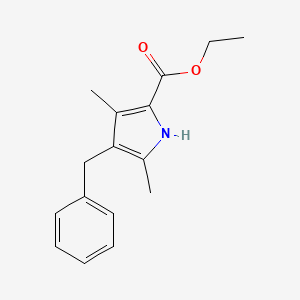

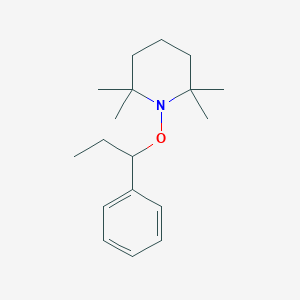
![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B14265466.png)
![N,N'-(Dimethylstannanediyl)bis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14265472.png)
![N-[4-(1H-Imidazol-5-yl)phenyl]-N'-propan-2-ylurea](/img/structure/B14265478.png)
